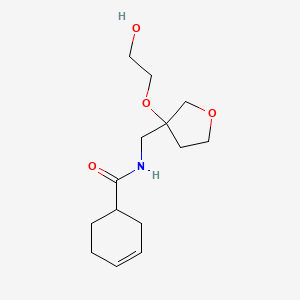
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclohex-3-ene-1-carboxamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been used in scientific research for its potential therapeutic applications. CORM-3 is a small molecule that can release carbon monoxide (CO) in a controlled manner, which has been shown to have beneficial effects in a variety of biological systems.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
Research in heterocyclic chemistry has shown the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Such processes involve catalytic reactions under oxidative carbonylation conditions, hinting at the versatility of similar compounds in synthetic organic chemistry for creating structurally diverse heterocycles with potential applications in drug development and materials science (Bacchi et al., 2005).
Hydrogen Bonding Studies
Understanding the hydrogen bonding and crystal structure of anticonvulsant enaminones provides insights into the structural and electronic properties of related compounds. Such information is crucial for the design of new pharmaceutical agents and the optimization of molecular interactions for enhanced therapeutic efficacy (Kubicki et al., 2000).
Synthesis and Reactions
Research into the synthesis and reactions of related cyclohexene compounds demonstrates the capacity for structural modification and functionalization. This underscores the potential for compounds like the one to undergo chemical transformations that could be relevant for creating new materials or as intermediates in organic synthesis (Bourke & Collins, 1996).
Catalytic Hydrogenation
The use of catalysts for promoting selective hydrogenation reactions illustrates the potential for compounds containing cyclohexene structures to be converted into valuable intermediates for industrial applications, such as the manufacture of polyamides. This reflects on the broader applicability of similar compounds in catalysis and materials science (Wang et al., 2011).
Polyamide Synthesis
Studies on the synthesis and properties of aromatic polyamides containing cyclohexane structures highlight the relevance of similar compounds in the development of high-performance materials with applications ranging from electronics to advanced composites. The integration of cyclohexane and related structures into polymers can significantly influence their mechanical properties and thermal stability (Hsiao et al., 1999).
Eigenschaften
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-7-9-19-14(6-8-18-11-14)10-15-13(17)12-4-2-1-3-5-12/h1-2,12,16H,3-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFLBMQABALQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

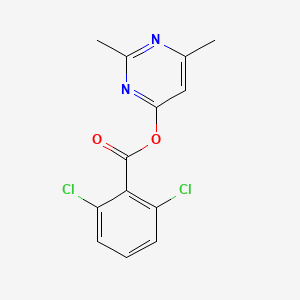
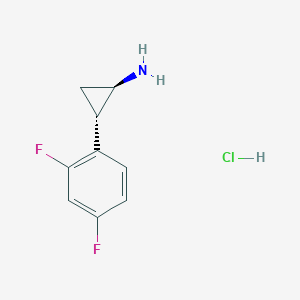

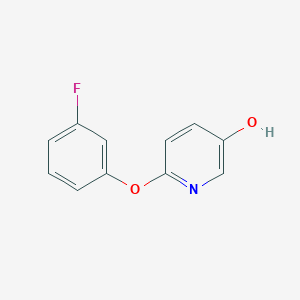



![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

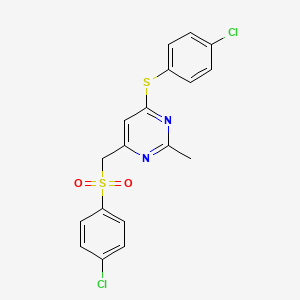
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2512517.png)
